molecular formula C22H25N3O2 B10958277 (3E)-N-(2,4-dimethylphenyl)-3-{2-[(2E)-2-methyl-3-phenylprop-2-enoyl]hydrazinylidene}butanamide

(3E)-N-(2,4-dimethylphenyl)-3-{2-[(2E)-2-methyl-3-phenylprop-2-enoyl]hydrazinylidene}butanamide

Cat. No.: B10958277
M. Wt: 363.5 g/mol
InChI Key: ZQRUNLKMKSAOIH-LHHINWTCSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydrazone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methyl-3-phenyl-2-propenal with hydrazine to form the hydrazone intermediate.

    Coupling with 2,4-Dimethylphenylamine: The hydrazone intermediate is then coupled with 2,4-dimethylphenylamine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE: can be compared with other hydrazone derivatives and aromatic amides.

    N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE: is unique due to its specific substitution pattern and the presence of both hydrazone and amide functionalities.

Uniqueness

  • The combination of hydrazone and amide groups in a single molecule provides unique reactivity and potential for diverse applications.
  • The specific substitution on the aromatic rings enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

(3E)-N-(2,4-dimethylphenyl)-3-[[(E)-2-methyl-3-phenylprop-2-enoyl]hydrazinylidene]butanamide

InChI

InChI=1S/C22H25N3O2/c1-15-10-11-20(16(2)12-15)23-21(26)14-18(4)24-25-22(27)17(3)13-19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,23,26)(H,25,27)/b17-13+,24-18+

InChI Key

ZQRUNLKMKSAOIH-LHHINWTCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C/C(=N/NC(=O)/C(=C/C2=CC=CC=C2)/C)/C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=NNC(=O)C(=CC2=CC=CC=C2)C)C)C

Origin of Product

United States

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